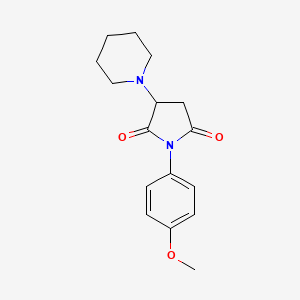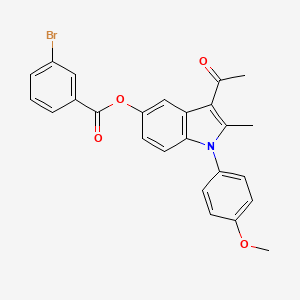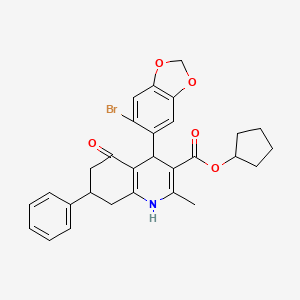![molecular formula C22H15ClN2O4 B11683602 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11683602.png)
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a diazinane trione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the diazinane trione core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful for probing biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers, coatings, and other materials to enhance their performance.
Wirkmechanismus
The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione include other furan derivatives, chlorophenyl compounds, and diazinane trione analogs. Examples include:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H15ClN2O4 |
|---|---|
Molekulargewicht |
406.8 g/mol |
IUPAC-Name |
(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H15ClN2O4/c1-13-2-8-16(9-3-13)25-21(27)18(20(26)24-22(25)28)12-17-10-11-19(29-17)14-4-6-15(23)7-5-14/h2-12H,1H3,(H,24,26,28)/b18-12+ |
InChI-Schlüssel |
MBJHPHBCKZUNPV-LDADJPATSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)/C(=O)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683522.png)
![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11683527.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683546.png)
![2-({4-[(5E)-5-(3-{4-[(2-carboxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11683555.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11683563.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B11683570.png)
![2-methoxyethyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11683575.png)
![4-[(2,6-dichloro-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11683583.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11683594.png)
![ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11683605.png)
